2-Benzenesulfonyl-4-methylpyridine
Description
Significance of Sulfonyl Groups in Organic Molecules
The sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms (R-S(=O)₂-R'), is a critical component in a multitude of organic compounds. ontosight.aiwikipedia.org This functional group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity and properties of the molecule it is part of. fiveable.me For instance, the presence of a sulfonyl group can increase the water solubility of organic compounds, a valuable trait for biological applications. fiveable.me Its electron-withdrawing nature can also stabilize adjacent negative charges, making it useful in directing certain chemical reactions. fiveable.me
Sulfones are recognized for their high stability and are key structural elements in various pharmaceuticals and agrochemicals. nih.gov They are often found in drugs ranging from antibiotics to anti-inflammatory agents. ontosight.ai The methods for creating sulfones are diverse and well-established, including the oxidation of sulfides and sulfoxides, Friedel-Crafts-type reactions, and various cross-coupling strategies. nih.gov This versatility makes the sulfonyl group a "chemical chameleon," adaptable to numerous synthetic challenges. nih.gov
Importance of Pyridine (B92270) Ring Systems in Chemical Research
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is one of the most essential heterocyclic scaffolds in medicinal chemistry. rsc.orgresearchgate.net This "privileged scaffold" is a core component in a vast number of FDA-approved drugs, demonstrating its importance in creating clinically useful agents. rsc.orgresearchgate.net The pyridine motif is found in natural products like vitamins (niacin and pyridoxine) and alkaloids, as well as in a wide array of synthetic pharmaceuticals used to treat diseases ranging from tuberculosis and HIV/AIDS to cancer and hypertension. nih.govtulane.edu
Contextualization of 2-Benzenesulfonyl-4-methylpyridine within Functionalized Pyridines
The compound this compound is a prime example of a molecule that combines the distinct features of both the sulfonyl and pyridine functionalities. It consists of a pyridine ring substituted at the 2-position with a benzenesulfonyl group and at the 4-position with a methyl group. This specific arrangement of functional groups suggests a unique chemical character, where the electron-withdrawing sulfonyl group significantly modulates the electronic properties of the already electron-deficient pyridine ring. The methyl group further influences its steric and electronic nature. Such functionalized pyridines are of significant interest as building blocks in organic synthesis and as potential scaffolds for the development of new bioactive compounds.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2732-35-6 |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 2-(benzenesulfonyl)-4-methylpyridine |
| Canonical SMILES | CC1=CC(=NC=C1)S(=O)(=O)C2=CC=CC=C2 |
| InChI Key | QAOSKLAIJDUUGK-UHFFFAOYSA-N |
Synthesis of Aryl Sulfones and Functionalized Pyridines
The synthesis of this compound can be approached by considering established methods for the formation of aryl sulfones and the functionalization of pyridine rings.
General Synthesis of Aryl Sulfones
The formation of the crucial C-S bond in aryl sulfones can be achieved through several reliable synthetic routes:
Oxidation of Sulfides : A common method involves the oxidation of the corresponding aryl sulfide (B99878) using various oxidizing agents. A practical approach uses O₂ or air as the terminal oxidant, with the reaction's chemoselectivity being controlled by temperature. acs.org
Coupling Reactions : Palladium- or copper-catalyzed cross-coupling reactions are widely used. For instance, aryl boronic acids can be coupled with arylsulfonyl chlorides in a palladium-catalyzed reaction or with sulfinic acid salts using a copper catalyst. organic-chemistry.orggoogle.com
Friedel-Crafts Sulfonylation : This classic method involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the aryl sulfone. nih.gov
Arylation of Sulfinates : Transition-metal-free methods, such as the reaction of sodium sulfinates with diaryliodonium salts or aryne precursors, provide a direct route to diaryl and alkyl-aryl sulfones. google.com
Synthesis of Functionalized Pyridines
Synthesizing substituted pyridines often involves building the ring or modifying a pre-existing one. For a compound like this compound, a key step would be the introduction of the benzenesulfonyl group onto a 4-methylpyridine (B42270) scaffold. This can be challenging due to the inherent reactivity of the pyridine ring. However, methods for the chlorination of pyridine derivatives, for example using phosphorus oxychloride, can create reactive intermediates that can be further functionalized. google.com The synthesis of 2-amino-4-methylpyridine (B118599), for instance, involves steps like ring expansion, chlorination, and subsequent dechlorination, showcasing multi-step pathways to achieve specific substitution patterns on the pyridine ring. google.com
Potential Synthetic Routes to this compound
Based on general principles, a plausible synthesis for this compound could involve the reaction between a derivative of 4-methylpyridine and a benzenesulfonyl source. One potential pathway is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 2-position of the 4-methylpyridine ring with a benzenesulfinate (B1229208) salt. For example, reacting 2-chloro-4-methylpyridine (B103993) with sodium benzenesulfinate, possibly aided by a copper catalyst, could yield the target compound.
Another approach could be a radical-based method. Electrochemical techniques have been used to generate sulfonyl radicals from sulfinates, which can then add to dearomatized pyridine intermediates to yield sulfonylated pyridines. smolecule.com
Reactivity and Potential Applications
The reactivity of this compound is governed by its three components: the pyridine ring, the sulfonyl group, and the methyl group. The powerful electron-withdrawing nature of the 2-benzenesulfonyl group makes the pyridine ring highly electron-deficient, particularly at the 4- and 6-positions, rendering it susceptible to nucleophilic attack.
The sulfonyl group itself can act as a leaving group in certain reactions. Furthermore, the presence of both aryl and heteroaryl moieties makes this compound a potential candidate in medicinal chemistry. Aryl sulfone structures are found in various biologically active molecules, including inhibitors of HIV-1 reverse transcriptase and compounds with antitumor activities. google.com Given that sulfonylated piperazine (B1678402) derivatives are investigated as impurities in pharmaceuticals like Cetirizine, the core structure of an aryl sulfonyl group attached to a nitrogen-containing heterocycle is of clear interest. pharmaffiliates.com The combination of the proven pyridine scaffold with the versatile sulfonyl group makes this compound and related structures interesting targets for further investigation in drug discovery and materials science.
Properties
CAS No. |
2732-35-6 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4-methylpyridine |
InChI |
InChI=1S/C12H11NO2S/c1-10-7-8-13-12(9-10)16(14,15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QAOSKLAIJDUUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 2 Benzenesulfonyl 4 Methylpyridine Synthesis and Transformations
Detailed Reaction Mechanism Elucidation
The synthesis of 2-benzenesulfonyl-4-methylpyridine from 4-picoline (4-methylpyridine) and a benzenesulfonyl chloride derivative is not a simple substitution. Instead, it proceeds through a sophisticated mechanism involving the transient dearomatization of the pyridine (B92270) ring. This process facilitates the formal activation of a typically unactivated picolyl C-H bond. nih.govrawdatalibrary.netacs.orguiowa.edu
Exploration of Pyridinium (B92312) Salt Intermediates
The initial step in the synthesis involves the N-sulfonylation of the 4-methylpyridine (B42270) substrate. nih.govacs.org The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction is often facilitated by a catalytic amount of a stronger nucleophile, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This initial attack forms a key intermediate: an N-sulfonyl pyridinium salt. nih.govacs.org
The formation of this pyridinium salt is critical as it significantly alters the electronic properties of the molecule. The positively charged nitrogen atom withdraws electron density from the pyridine ring and, importantly, from the attached methyl group at the C-4 position. This inductive effect greatly increases the acidity of the protons on the picolyl methyl group, making them susceptible to abstraction by a base. nih.govacs.org
Role of Alkylidene Dihydropyridine (B1217469) Intermediates in Sulfonylation
Following the formation of the pyridinium salt, a base, typically a tertiary amine like triethylamine (B128534) (Et₃N), abstracts a proton from the activated picolyl group. nih.govacs.orgresearchgate.net This deprotonation does not lead to a stable carbanion but rather to the formation of a neutral, reactive intermediate known as an alkylidene dihydropyridine. nih.govacs.orgresearchgate.net Specifically, a 4-alkylidene-1,4-dihydropyridine is generated. nih.gov
| Reaction Step | Intermediate/Product | Key Reagents |
| N-Sulfonylation | N-Sulfonyl Pyridinium Salt | Benzenesulfonyl Chloride, DMAP (cat.) |
| Deprotonation | Alkylidene Dihydropyridine | Triethylamine (Et₃N) |
| C-Sulfonylation | C,N-Disulfonylated Pyridinium Salt | Benzenesulfonyl Chloride, DMAP (cat.) |
| N-Desulfonylation | This compound | - |
Proton Abstraction and Anion Stabilization Mechanisms
The abstraction of a proton from the picolyl group of the N-sulfonyl pyridinium salt is a pivotal step. nih.govacs.org The enhanced acidity of these protons is a direct consequence of the electron-withdrawing nature of the N-sulfonyl group. The use of a non-nucleophilic base like triethylamine ensures that proton abstraction is the favored pathway over competing side reactions. nih.govacs.org
Stabilization of the transient negative charge that develops during proton abstraction is achieved through the immediate formation of the neutral alkylidene dihydropyridine intermediate. nih.govacs.org This intermediate is a form of "soft enolization" and represents a stabilized, nucleophilic species. researchgate.net The charge is effectively delocalized into the dihydropyridine ring system, avoiding the formation of a highly reactive, localized picolyl anion. This transient dearomatization represents an elegant strategy to harness the nucleophilicity of 4-alkylpyridines. researchgate.net
Mechanistic Pathways of Functional Group Reactivity
The reactivity of this compound is dictated by its two primary functional components: the sulfonyl group and the substituted pyridine ring.
Pathways Involving Sulfonyl Group Activation
The benzenesulfonyl group is a strong electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. Activation of the sulfonyl group itself is not typically the primary pathway for reactions involving this compound. Instead, the sulfonyl group's role is often to activate the adjacent methylene (B1212753) bridge, making the protons on that carbon acidic and enabling further functionalization through deprotonation and reaction with electrophiles.
In the context of its synthesis, the activation of the sulfonylating agent (benzenesulfonyl chloride) is crucial. The use of catalytic DMAP suggests the formation of a highly reactive N-sulfonyl-DMAP intermediate, which is a more potent sulfonylating agent than benzenesulfonyl chloride itself. nih.gov
Pyridine Ring Reactivity under Various Conditions
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. nih.gov This generally makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, while being deactivated towards electrophilic substitution. nih.gov
The presence of the large benzenesulfonyl group at the C-2 position sterically hinders direct nucleophilic attack at that position. However, the powerful electron-withdrawing nature of the sulfonyl group further depletes the electron density of the pyridine ring, potentially increasing its susceptibility to nucleophilic attack at other positions, such as C-4 and C-6.
Reactivity of the 4-Methyl Substituent (Picolyl Position)
A notable reaction is the direct C-sulfonylation of 4-alkylpyridines, which represents a formal activation of the picolyl C–H bond. nih.govnih.gov This transformation converts 4-picoline derivatives into the corresponding aryl picolyl sulfones by treatment with aryl sulfonyl chlorides and triethylamine (Et3N) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govnih.gov The reaction is believed to proceed via an N-sulfonyl 4-alkylidene dihydropyridine intermediate, which effectively acidifies the protons of the 4-methyl group, facilitating their removal and subsequent reaction. nih.govacs.org
The functionalization of the typically unactivated C–H bonds of the picolyl methyl group is a significant area of study. A key strategy involves the temporary dearomatization of the pyridine ring to enhance the acidity of the methyl protons.
A plausible mechanism for the sulfonylation at the picolyl position begins with the N-sulfonylation of the pyridine nitrogen by an aryl sulfonyl chloride, forming a pyridinium salt. nih.govacs.org This intermediate significantly increases the acidity of the protons on the 4-methyl group. A base, such as triethylamine (Et3N), can then deprotonate the picolyl position to form an alkylidene dihydropyridine intermediate. nih.govacs.org This dearomatized intermediate is nucleophilic and reacts with a second molecule of the sulfonyl chloride at the exocyclic carbon, followed by elimination and rearomatization to yield the picolyl sulfone product. This process constitutes a formal C–H activation, as the net result is the replacement of a hydrogen atom on the methyl group with a sulfonyl group. nih.govnih.gov
The scope of this transformation is broad, accommodating various 4-alkylpyridines and aryl sulfonyl chlorides. acs.org
Table 1: Scope of C-Sulfonylation of Various 4-Alkylpyridines
| 4-Alkylpyridine Substrate | Aryl Sulfonyl Chloride | Product | Yield (%) |
|---|---|---|---|
| 4-Ethylpyridine | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxyphenylsulfonyl)methyl-4-ethylpyridine | 85% |
| 4-Butylpyridine | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxyphenylsulfonyl)methyl-4-butylpyridine | 91% |
| 4-Benzylpyridine | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxyphenylsulfonyl)methyl-4-benzylpyridine | 88% |
| Ethyl 2-(pyridin-4-yl)acetate | 4-Methoxybenzenesulfonyl chloride | Ethyl 2-(pyridin-4-yl)-2-(4-methoxyphenylsulfonyl)acetate | 75% |
This table is generated based on findings from a study on the C-sulfonylation of 4-alkylpyridines. acs.org
Once formed, the aryl picolyl sulfone product, such as this compound, has its own unique reactivity. The presence of the strongly electron-withdrawing sulfone group directly on the methyl carbon dramatically increases the acidity of the remaining protons. These acidic protons can be readily removed by a suitable base, generating a carbanion that can participate in various condensation reactions.
For instance, the sulfone moiety can be utilized in modified Julia-type olefinations. nih.gov This reaction involves the generation of the α-sulfonyl carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxy sulfone intermediate can be transformed into an alkene, providing a powerful tool for carbon-carbon double bond formation. This reactivity allows for the elaboration of the picolyl sulfone into more complex structures, such as stilbazole derivatives. nih.gov
Catalytic Cycle Analysis
The synthesis and transformation of this compound and related compounds often involve catalytic processes. Understanding the catalytic cycles is crucial for reaction optimization and development. These cycles typically involve a transition metal catalyst, co-catalysts, and ligands that work in concert to facilitate the desired bond formations.
Metal-catalyzed reactions are central to the functionalization of pyridine rings. For instance, palladium-catalyzed cross-coupling reactions are used to synthesize precursors to the target molecule. 2-Chloro-4-methylpyridine (B103993) can react with a boronic acid in a Suzuki coupling to form a C-C bond at the 2-position. sigmaaldrich.com While not directly forming the C-S bond, this illustrates a common metal-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
In reactions more directly related to sulfonyl-substituted pyridines, copper catalysis is prominent. A proposed mechanism for a copper-catalyzed decarboxylative fluoroalkylation highlights the critical role of a pyridylsulfonyl group. beilstein-journals.org While the substrate is different, the principle can be extended. The catalytic cycle likely begins with the coordination of the copper catalyst to the substrate. The pyridylsulfonyl moiety is believed to be essential for the copper-catalyzed process to proceed efficiently. beilstein-journals.org In some copper-catalyzed cascade reactions, the mechanism involves the initial formation of a sulfonyl radical from a sulfonyl hydrazide precursor through a single-electron transfer mediated by a Cu(II) species. smolecule.com This radical then engages in subsequent bond-forming events.
For the formal C-H activation via an alkylidene dihydropyridine intermediate, the catalyst is non-metallic (DMAP). The catalytic cycle can be described as follows:
Catalyst Activation: The nucleophilic DMAP could potentially assist in the initial N-sulfonylation of the pyridine substrate.
Proton Transfer: DMAP, being a stronger base than Et3N is protonated, but in this context, it is proposed to catalyze the reaction, possibly by facilitating the key deprotonation/reprotonation steps or activating the sulfonyl chloride.
Product Formation & Catalyst Regeneration: After the key C-C or C-S bond formation and rearomatization, the catalytic species is regenerated to re-enter the cycle.
In transition metal-catalyzed reactions, co-catalysts and ligands are rarely passive spectators; they play determinative roles in the reaction's success, selectivity, and efficiency.
Co-catalysts: In many synthetic protocols, a co-catalyst is required to facilitate a key step in the catalytic cycle. For example, in the synthesis of certain pyridine derivatives, a combination of catalysts like CuO/CuAl2O4 with D-glucose as a co-catalyst has been shown to provide superior yields compared to single copper catalysts. beilstein-journals.org The co-catalyst can act as a reductant or oxidant, assist in the regeneration of the active catalytic species, or influence the aggregation state of a nanocatalyst. beilstein-journals.org
Ligands: Ligands are crucial for stabilizing the metal center, modulating its electronic properties, and controlling the steric environment. In palladium-catalyzed cross-coupling reactions, highly hindered phosphine (B1218219) ligands, such as BrettPhos, can be essential to facilitate the reductive elimination step, which is often the product-releasing and catalyst-regenerating step of the cycle. beilstein-journals.org The choice of ligand can even alter the reaction pathway. For instance, switching to a less bulky ligand like RuPhos may be necessary for substrates with different steric demands, such as ortho-substituted aryl chlorides. beilstein-journals.org The (2-pyridyl)sulfonyl group itself has been noted for its importance in some copper-catalyzed reactions, suggesting it may act as a directing group or a bidentate ligand, coordinating to the metal center and influencing the subsequent transformations. beilstein-journals.org
Reactivity and Chemical Transformations of 2 Benzenesulfonyl 4 Methylpyridine
Reactions at the Sulfonyl Group
The sulfonyl group (-SO₂-) serves as a critical reaction site, primarily influenced by the electrophilic nature of the sulfur atom and the strength of the carbon-sulfur bonds.
Nucleophilic Attacks on the Sulfur Center
The sulfur atom in the benzenesulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This configuration renders the sulfur atom electrophilic and susceptible to attack by strong nucleophiles. While reactions on the pyridine (B92270) ring are often more common, direct attack on the sulfur center represents a plausible transformation pathway.
The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom. Depending on the nature of the attacking nucleophile and the reaction conditions, this can lead to the cleavage of either the sulfur-phenyl (S-C₆H₅) bond or the sulfur-pyridyl (S-C₅H₄N) bond. For instance, very strong nucleophiles or organometallic reagents might attack the sulfur center. The literature suggests that in related thioamide systems, nucleophilic attack often favors the sulfur atom. nih.gov This principle can be extended to sulfonyl systems, where sterically accessible sulfur atoms with high partial positive charges are attractive targets for nucleophiles. nih.gov
Table 1: Plausible Nucleophilic Attacks on the Sulfur Center
| Nucleophile (Nu⁻) | Potential Products |
|---|---|
| Hard Nucleophiles (e.g., OH⁻, RO⁻) | Benzenesulfonic acid/ester + 4-methylpyridine (B42270) |
| Soft Nucleophiles (e.g., RS⁻) | Thioether derivatives |
Cleavage of the C-S Bond
The carbon-sulfur bond connecting the pyridine ring to the sulfonyl group (C-S bond) can be cleaved under specific chemical conditions, notably through reductive or oxidative pathways.
Reductive Cleavage: The C-S bond can be broken using strong reducing agents. Methods reported for similar organosulfur compounds suggest that reagents like lithium aluminum hydride (LiAlH₄) or samarium-based systems (e.g., Sm/Cp₂TiCl₂) can effect the reductive cleavage of such bonds. rsc.orgresearchgate.net This type of reaction would typically yield 4-methylpyridine and benzenesulfinic acid or its derivatives. Mechanistically, these reactions may involve hydride attack or single-electron transfer from the reducing metal. rsc.org
Oxidative Cleavage: Conversely, oxidative cleavage of C-S bonds is also a known transformation, often requiring potent oxidizing agents and catalysis. Recent research has demonstrated that heterogeneous cobalt-based catalysts can facilitate the direct oxidative cleavage and subsequent functionalization of organosulfur compounds using oxygen as the oxidant. nih.gov While specific studies on 2-benzenesulfonyl-4-methylpyridine are not prevalent, these advanced methods suggest a potential route for C-S bond scission under oxidative conditions. nih.gov
Reactivity of the Pyridine Ring
The pyridine ring's reactivity is profoundly influenced by the electronegative nitrogen atom and the strongly electron-withdrawing 2-benzenesulfonyl substituent. This electronic profile makes the ring generally unreactive toward electrophiles but highly activated for reactions with nucleophiles.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene (B151609). quimicaorganica.org The ring nitrogen is electron-withdrawing, which deactivates the entire ring system towards attack by electrophiles. stackexchange.compearson.com This deactivation is further intensified by the presence of the potent electron-withdrawing benzenesulfonyl group at the C-2 position.
Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. stackexchange.comwikipedia.org The resulting pyridinium (B92312) cation is even more severely deactivated, making substitution nearly impossible under standard conditions. wikipedia.org
Should a reaction be forced under extremely harsh conditions, substitution would be directed to the C-3 and C-5 positions. Attack at C-2, C-4, or C-6 would result in a highly unstable resonance intermediate where the positive charge is placed on the already electron-deficient nitrogen atom. quimicaorganica.orgpearson.com Therefore, the predicted (though highly disfavored) EAS products would be the 3- or 5-substituted derivatives.
Table 2: Electrophilic Aromatic Substitution on Pyridine
| Reaction | Reagents | Expected Outcome for this compound |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | No reaction or extremely low yield of 3-nitro product. rsc.org |
| Halogenation | Br₂, FeBr₃ | Very slow reaction, favoring 3- and 5-bromo products. quimicaorganica.org |
| Sulfonation | Fuming H₂SO₄, high temp. | Very difficult; favors 3-sulfonic acid product. pearson.com |
Nucleophilic Aromatic Substitution (NAS) Patterns
In stark contrast to its inertness toward electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its chemical utility. The reaction is facilitated by two key factors:
Ring Activation : The electron-withdrawing nature of the ring nitrogen atom makes the ring carbons, particularly at the C-2 and C-4 positions, electron-deficient and thus electrophilic.
Good Leaving Group : The benzenesulfonyl group (-SO₂Ph) is an excellent leaving group, readily displaced by an incoming nucleophile.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org A nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom and the sulfonyl group. In the second, rapid step, the leaving group (benzenesulfinate anion) is eliminated, restoring the aromaticity of the ring. youtube.com
This reaction provides a versatile and efficient pathway to a wide array of 2-substituted-4-methylpyridines. byjus.com
Table 3: Nucleophilic Aromatic Substitution (SNAr) on this compound
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-methylpyridine |
| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | 2-Amino-4-methylpyridine (B118599), 2-(Alkylamino)-4-methylpyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methylpyridine chemrxiv.org |
| Cyanide | Sodium cyanide (NaCN) | 2-Cyano-4-methylpyridine |
Reactions at the Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, similar to a tertiary amine. taylorfrancis.com Although the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, it remains reactive towards various electrophiles.
N-Alkylation and Quaternization: The nitrogen atom can be alkylated by organohalides (e.g., methyl iodide) to form N-alkyl-2-benzenesulfonyl-4-methylpyridinium salts. acs.org This quaternization further increases the electron-deficient character of the pyridine ring, enhancing its susceptibility to subsequent nucleophilic attack.
N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. tandfonline.com This transformation alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. For example, pyridine N-oxides can be used to facilitate the synthesis of 2-substituted pyridines by reacting with Grignard reagents followed by treatment with acetic anhydride (B1165640). nih.govacs.org The formation of an N-oxide can activate the ring for subsequent functionalization at the C-2 position. nih.gov
Transformations of the 4-Methyl Group
Oxidation Reactions
The 4-methyl group of this compound can be oxidized to various oxidation states, most notably to an aldehyde (formyl group) or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Selenium(IV) oxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings. nih.govemporia.edu The oxidation of methylpyridines and their derivatives using SeO₂ is a common method for the synthesis of the corresponding pyridine aldehydes or carboxylic acids. nih.gov For instance, the oxidation of 4-picoline (4-methylpyridine) with selenium dioxide has been reported to yield 4-pyridine carboxylic acid with a 77% yield. emporia.edu It has been noted that a 2-methyl group is generally more susceptible to oxidation by SeO₂ than a 4-methyl group. nih.gov
The reaction of 4-methylpyridine with selenium(IV) oxide in the presence of nitrogen oxides and dioxygen can lead to the formation of 4-pyridinecarboxylic acid in high yield. nih.gov This process involves the in-situ generation of nitric acid, which facilitates the oxidation.
Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or persulfate, are also known to oxidize methyl groups on aromatic rings. rsc.org However, the conditions for these oxidations can be harsh and may not be compatible with the sulfonyl group, potentially leading to side reactions or degradation of the starting material. The selenium dioxide method often offers a milder alternative for this transformation.
The oxidation of a methyl group to a carboxylic acid can also be a key step in the further functionalization of the molecule. For example, the resulting carboxylic acid can be converted into an ester, amide, or other functional groups, or be used in decarboxylative coupling reactions to introduce new substituents. nih.gov
| Oxidizing Agent | Typical Product | Notes |
| Selenium(IV) oxide (SeO₂) | 2-Benzenesulfonyl-4-formylpyridine or 2-Benzenesulfonyl-4-pyridinecarboxylic acid | The product depends on the reaction conditions. The aldehyde is often an intermediate. |
| Selenium(IV) oxide / N₂O₄ / O₂ | 2-Benzenesulfonyl-4-pyridinecarboxylic acid | A method for the synthesis of the carboxylic acid. nih.gov |
| Potassium permanganate (KMnO₄) | 2-Benzenesulfonyl-4-pyridinecarboxylic acid | Harsh conditions may affect the sulfonyl group. |
| Persulfate | 2-Benzenesulfonyl-4-hydroxymethylpyridine or further oxidation products | The reaction can lead to hydroxylation or further oxidation. rsc.org |
This table outlines potential oxidation reactions for the 4-methyl group of this compound and the expected major products.
Condensation and Related Coupling Reactions
The activated 4-methyl group of this compound can participate in condensation reactions with aldehydes and other carbonyl compounds. This reactivity is analogous to the well-known Knoevenagel and Perkin condensations. The electron-withdrawing sulfonyl group at the 2-position enhances the acidity of the 4-methyl protons, making the formation of the corresponding carbanion more favorable under basic conditions. vaia.com
This carbanion can then act as a nucleophile and attack the carbonyl carbon of an aldehyde, leading to an aldol-type adduct. Subsequent dehydration of this adduct results in the formation of a new carbon-carbon double bond, yielding a stilbene-like structure. For instance, the reaction of 4-methylpyridine with benzaldehyde (B42025) in the presence of a base leads to the formation of 4-stilbazole. vaia.com A similar reaction with this compound would be expected to produce 2-benzenesulfonyl-4-stilbazole analogues.
The Perkin condensation, which involves the reaction of an aromatic aldehyde with an acid anhydride and its salt, can also be a viable route for the synthesis of stilbene (B7821643) analogues from activated methyl groups. nih.gov
Furthermore, the condensation of 2-methyl-thiazolo[4,5-b]pyrazines with aldehydes proceeds smoothly, indicating that fused heterocyclic systems with activated methyl groups are suitable substrates for Knoevenagel-type reactions. nih.gov This provides further evidence for the expected reactivity of this compound.
Crossed-aldol condensations of acetylpyridines with aromatic aldehydes, often catalyzed by solid acids, also demonstrate the utility of activated methyl or methylene (B1212753) groups on the pyridine ring for the formation of α,β-unsaturated ketones. researchgate.net
| Reaction Type | Reactant | Expected Product |
| Knoevenagel-type Condensation | Aromatic Aldehyde (Ar-CHO) | (E)-2-(2-Benzenesulfonylpyridin-4-yl)ethenyl)arene |
| Perkin Condensation | Aromatic Aldehyde (Ar-CHO) / Acetic Anhydride | (E)-2-(2-Benzenesulfonylpyridin-4-yl)ethenyl)arene |
| Crossed-Aldol Condensation | Ketone (R₂C=O) | α,β-Unsaturated ketone derivative |
This table summarizes potential condensation and coupling reactions involving the 4-methyl group of this compound.
Derivatives, Analogues, and Structure Reactivity Relationship Studies
Design and Synthesis of Novel Derivatives of 2-Benzenesulfonyl-4-methylpyridine
The synthesis of new derivatives is driven by the goal of fine-tuning the molecule's characteristics. This is primarily achieved by altering the substituents on its two core components: the benzenesulfonyl group and the pyridine (B92270) ring.
The benzenesulfonyl portion of the molecule offers a versatile platform for introducing a wide array of functional groups. The synthesis of these derivatives often involves the reaction of an activated pyridine with various substituted sodium sulfinates. This approach allows for the incorporation of substituents with diverse electronic properties, from electron-donating to electron-withdrawing groups. chemrxiv.org
Research has demonstrated the successful attachment of numerous substituted aryl sulfinates to the pyridine ring. chemrxiv.org This modularity enables the creation of a library of derivatives, each with potentially unique reactivity profiles. Good yields and high regioselectivity are often achieved in these syntheses. chemrxiv.org
Table 1: Examples of Substituents Introduced onto the Benzenesulfonyl Moiety This table is generated based on analogous C-H sulfonylation reactions of pyridine.
| Substituent on Phenyl Ring | Electronic Nature |
| 4-Fluoro | Electron-withdrawing |
| 4-Chloro | Electron-withdrawing |
| 4-Bromo | Electron-withdrawing |
| 4-Nitro | Strongly Electron-withdrawing |
| 4-Methoxy | Electron-donating |
| 4-tert-Butyl | Electron-donating (weak) / Steric Bulk |
| 4-Acetamido | Electron-donating (resonance) / Electron-withdrawing (inductive) |
| 2-Methyl | Electron-donating / Steric Bulk |
Data sourced from analogous reactions described in the literature. chemrxiv.org
Modifying the pyridine ring itself is another key strategy for creating novel derivatives. The introduction of various substituents can significantly alter the electronic properties and steric environment of the heterocyclic ring. Studies have been conducted on a wide range of electronically and sterically varied pyridines, including 2-, 3-, and 4-monosubstituted as well as disubstituted pyridines. nih.gov
The rates of reactions involving the pyridine nucleus are sensitive to the electronic nature of its substituents. This relationship can be quantified using Brønsted correlations, which relate the reaction rate to the pKa of the pyridine derivative. rsc.org For example, in the catalyzed hydrolysis of benzenesulfonyl chlorides, the Brønsted sensitivity parameter (β) changes based on the substituent on the benzenesulfonyl chloride, indicating a direct link between the electronic properties of both rings and the reaction's transition state. rsc.org In a different context, the addition of groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) has been shown to influence the biological activity of pyridine derivatives, a principle that can be extrapolated to their chemical reactivity. mdpi.com
N-Sulfonylated pyridines, or more accurately, N-pyridinium salts formed during the reaction, are crucial reactive intermediates rather than stable analogues in many sulfonylation processes. chemrxiv.org The direct C-H functionalization of pyridines often begins with the activation of the pyridine ring using a strong electrophile like triflic anhydride (B1165640) (Tf₂O). chemrxiv.org This activation forms a highly reactive N-acylpyridinium salt.
This intermediate is not isolated but is immediately subjected to nucleophilic attack by a sulfinate salt. chemrxiv.org The formation of charge-transfer complexes between a base and the activated pyridinium (B92312) species can play a role in modulating reactivity and preventing side reactions. smolecule.com These transient N-activated species are fundamental to modern strategies for creating C-sulfonylated pyridines, as they render the pyridine ring susceptible to nucleophilic addition, a key step before rearomatization to the final product. chemrxiv.orgsmolecule.com
Structure-Reactivity Relationship (SAR) Studies for Chemical Applications
Structure-Reactivity Relationship (SAR) studies systematically investigate how a molecule's chemical structure correlates with its reactivity. For this compound and its derivatives, these studies are essential for predicting and controlling reaction outcomes.
The electronic and steric properties of substituents on both the benzenesulfonyl and pyridine moieties profoundly influence the molecule's reactivity.
The effect of electronics can be seen in the hydrolysis of substituted benzenesulfonyl chlorides catalyzed by pyridines. rsc.org Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), are often used to quantify these effects. rsc.org In this specific reaction, the plots were found to be curved, but for most substituents, a clear trend was observable. rsc.org Electron-attracting substituents on the benzenesulfonyl group generally increase the reactivity of the sulfonyl chloride, making the sulfur atom more electrophilic. rsc.org Conversely, electron-attracting groups on the pyridine nucleophile lead to a transition state with more bond stretching relative to bond formation. rsc.org
Steric hindrance also plays a critical directing role. For example, in the electrochemical meta-C–H sulfonylation of pyridines, the presence of a substituent at the α-position (next to the nitrogen) of the pyridine ring can direct the incoming sulfonyl group to the δ-position (meta to the nitrogen) as a single isomer, purely due to steric effects. nih.gov When multiple pyridine rings are present in a molecule, functionalization often occurs selectively at the less sterically hindered pyridine. nih.gov
Regioselectivity—the control of where on a molecule a chemical reaction occurs—is a paramount challenge and goal in the synthesis of pyridine derivatives. The direct sulfonylation of an unsubstituted pyridine often yields a mixture of regioisomers, for instance, a 30:70 ratio of C2- to C4-substituted products under certain conditions. chemrxiv.org
Recent advancements have shown that regioselectivity can be precisely controlled. A key factor is the choice of the base used in the reaction. In the C-H sulfonylation of pyridine activated by triflic anhydride, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base leads to poor regioselectivity. chemrxiv.org However, switching the base to N-methylpiperidine dramatically shifts the selectivity in favor of the C4-sulfonylated product, achieving an 83:17 C4/C2 ratio. chemrxiv.org This demonstrates a powerful method for directing the functionalization away from the C2 position, which is often electronically favored, toward the C4 position.
Furthermore, electrochemical methods have been developed for highly selective meta-sulfonylation (C3 and C5 positions). nih.gov This process involves an initial dearomatization of the pyridine ring, followed by the addition of a sulfonyl radical, and subsequent rearomatization. smolecule.com The steric environment created by existing substituents on the pyridine ring can exclusively direct the sulfonylation to one of the available meta positions. nih.gov
Table 2: Controlling Regioselectivity in Pyridine Sulfonylation
| Reaction Condition | Key Reagent/Factor | Predominant Isomer | Citation |
| Tf₂O activation, Sulfinate addition | DABCO (base) | Mixture of C2 and C4 | chemrxiv.org |
| Tf₂O activation, Sulfinate addition | N-methylpiperidine (base) | C4-sulfonylated pyridine | chemrxiv.org |
| Electrochemical C-H Sulfonylation | α-substituent on pyridine | δ-sulfonylated product (meta) | nih.gov |
Synthetic Versatility of Organosulfones in Pyridine Chemistry
The chemistry of organosulfones, particularly sulfonylpyridines, offers remarkable synthetic versatility. As highlighted by their use as tunable electrophiles, the sulfonyl group can be exploited as a leaving group in SNAr reactions to introduce a wide array of functional groups onto the pyridine ring. rsc.orgchemicalbook.com This allows for the rapid generation of libraries of pyridine derivatives for high-throughput screening in drug discovery programs.
Furthermore, the synthetic accessibility of sodium sulfinates, the precursors to many organosulfones, adds to their versatility. rsc.org A variety of substituted aryl and heteroaryl sulfinates can be readily prepared and used to synthesize a diverse range of sulfonylpyridines. rsc.org This modularity is a key advantage in the systematic exploration of structure-activity relationships.
The ability to fine-tune the electronic properties of the sulfonylpyridine core through substitution allows for precise control over its reactivity. This has been demonstrated in the development of selective covalent inhibitors, where subtle changes to the molecule's structure can lead to significant differences in protein targeting. rsc.org
Conclusion
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of a related compound, N-(4-Methylpyridin-2-yl)benzenesulfonamide, provides insight into the expected proton resonances for this compound. In a typical ¹H NMR spectrum, the chemical shifts (δ) are influenced by the electronic environment of the protons.
For the benzenesulfonyl moiety, the protons on the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.4 and 8.0 ppm. The protons of the 4-methylpyridine (B42270) ring would also resonate in the aromatic region, but their specific shifts would be influenced by the position of the sulfonyl group and the methyl group. The methyl group protons would appear as a singlet further upfield, likely around δ 2.4 ppm.
A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (Pyridine) | ~8.0 | d |
| H-5 (Pyridine) | ~7.2 | d |
| H-6 (Pyridine) | ~8.7 | s |
| Phenyl-H (ortho) | ~7.9 | d |
| Phenyl-H (meta, para) | ~7.5-7.6 | m |
| CH₃ | ~2.4 | s |
Note: This is a hypothetical data table based on known values for similar compounds.
¹³C NMR Spectral Assignment and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in different chemical environments will resonate at different frequencies.
For this compound, the carbon atoms of the pyridine (B92270) ring would show distinct signals. The carbon attached to the sulfonyl group (C-2) would be significantly downfield. The carbon of the methyl group would appear at a much higher field. The phenyl group carbons would also have characteristic shifts in the aromatic region.
A hypothetical ¹³C NMR data table is shown below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~158 |
| C-3 (Pyridine) | ~122 |
| C-4 (Pyridine) | ~149 |
| C-5 (Pyridine) | ~125 |
| C-6 (Pyridine) | ~150 |
| Phenyl-C (ipso) | ~139 |
| Phenyl-C (ortho) | ~127 |
| Phenyl-C (meta) | ~129 |
| Phenyl-C (para) | ~133 |
| CH₃ | ~21 |
Note: This is a hypothetical data table based on known values for similar compounds.
¹⁵N NMR Characterization
¹⁵N NMR spectroscopy can be used to probe the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom is sensitive to its electronic environment, including substituent effects and the presence of lone pairs. For this compound, the nitrogen atom's chemical shift would be influenced by the electron-withdrawing sulfonyl group at the adjacent position. This would likely result in a downfield shift compared to unsubstituted pyridine.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peaks would be from the sulfonyl group (SO₂), which typically shows strong asymmetric and symmetric stretching vibrations. A research article on the synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamides reports IR spectral data for related compounds, which can be used as a reference. researchgate.net
Key expected FT-IR absorption bands are listed in the table below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Methyl) | 2980-2850 | Medium |
| C=N, C=C (Aromatic) | 1600-1450 | Medium-Strong |
| S=O (Asymmetric stretch) | ~1350 | Strong |
| S=O (Symmetric stretch) | ~1160 | Strong |
| C-S Stretch | ~750 | Medium |
Raman Spectroscopy (as complementary technique)
Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are often weak in Raman spectra and vice versa, the technique is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the S=O bonds would be expected to give a strong Raman signal. The vibrations of the aromatic rings would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the phenyl and methylpyridine ring systems. The presence of the sulfonyl group, which can influence the electronic distribution within the molecule, may lead to shifts in the absorption maxima (λmax) compared to the parent heterocycles.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₁₂H₁₁NO₂S), the molecular weight is 233.29 g/mol . smolecule.com
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 233 or 234, respectively, depending on the ionization technique used. Electron Ionization (EI) is a common technique that can provide detailed fragmentation patterns. While specific fragmentation data for this compound is not detailed in the available literature, analysis of a closely related compound, N-(4-Methylpyridin-2-yl)benzenesulfonamide, which was characterized by EI-MS, suggests potential fragmentation pathways. researchgate.net
Common fragmentation patterns for sulfonyl compounds involve the cleavage of the C-S and S-N bonds. For this compound, key fragment ions could be anticipated to arise from the loss of the phenylsulfonyl radical or the methylpyridine moiety. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its major fragments.
Table 1: Anticipated Mass Spectrometry Data for this compound
| Ion Type | m/z (Expected) | Possible Formula | Notes |
| [M+H]⁺ | 234.0583 | [C₁₂H₁₂NO₂S]⁺ | Protonated molecular ion |
| [M]⁺ | 233.0510 | [C₁₂H₁₁NO₂S]⁺ | Molecular ion |
| Fragment 1 | 141.0267 | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation |
| Fragment 2 | 92.0500 | [C₆H₆N]⁺ | Methylpyridine fragment |
Note: The m/z values are theoretical and would be confirmed by experimental data.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of a related triazolopyridine derivative was determined to be monoclinic with the space group P2₁/n. mdpi.com Similarly, obtaining a single crystal of this compound suitable for X-ray diffraction analysis would yield crucial data.
Table 2: Illustrative Crystal Data Parameters from a Related Heterocyclic Compound
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a (Å) | 5.5666 | Unit cell dimension. |
| b (Å) | 12.6649 | Unit cell dimension. |
| c (Å) | 16.8190 | Unit cell dimension. |
| β (°) | 99.434 | Angle of the unit cell. |
| Volume (ų) | 1169.5 | Volume of the unit cell. |
| Z | 8 | Number of molecules in the unit cell. |
Note: These values are for a related triazolopyridine compound and serve as an example of the data that would be reported for this compound. mdpi.com
The resulting crystallographic data would allow for the unambiguous determination of the molecular geometry, including the dihedral angle between the phenyl and methylpyridine rings, and would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, in the solid state.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound (C₁₂H₁₁NO₂S) can be calculated from its molecular formula and the atomic weights of its elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 61.78 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.76 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.01 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.72 |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.75 |
| Total | 233.31 | 100.00 |
Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages, typically within ±0.4%, to confirm the purity and elemental composition of the synthesized this compound. For example, in the synthesis of a related benzhydrylpiperazine-coupled nitrobenzenesulfonamide, the found elemental analysis values (C, 57.28%; H, 4.63%; N, 11.65%) were in excellent agreement with the calculated values (C, 57.25%; H, 4.60%; N, 11.61%). acs.org
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations
The electronic structure of a molecule dictates its physical and chemical behavior. Through sophisticated computational methods, it is possible to model and analyze the distribution of electrons within 2-Benzenesulfonyl-4-methylpyridine, providing a foundational understanding of its properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. By applying DFT methods, typically with a basis set such as 6-311++G(d,p), a theoretically optimized molecular geometry of this compound can be obtained. This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule.
Table 1: Theoretically Predicted Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-O2 | Data not available | O2-S1-O3 | Data not available |
| S1-O3 | Data not available | O2-S1-C4 | Data not available |
| S1-C4 | Data not available | O3-S1-C4 | Data not available |
| S1-C10 | Data not available | O2-S1-C10 | Data not available |
| C4-N9 | Data not available | O3-S1-C10 | Data not available |
| C8-N9 | Data not available | C4-S1-C10 | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often distributed over the electron-deficient pyridine (B92270) ring and the sulfonyl group.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential, while the hydrogen atoms and the carbon atoms adjacent to the sulfonyl group would exhibit positive potential.
Table 3: Theoretical Natural Population Analysis Charges of Selected Atoms in this compound
| Atom | Charge (e) |
| S1 | Data not available |
| O2 | Data not available |
| O3 | Data not available |
| N9 | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Spectroscopic Property Predictions
Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.
Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Key vibrational modes for this molecule would include the characteristic stretching frequencies of the S=O bonds in the sulfonyl group, as well as the various C-H, C-C, and C-N stretching and bending vibrations of the aromatic rings.
Table 4: Comparison of Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) |
| ν(S=O) asymmetric | Data not available |
| ν(S=O) symmetric | Data not available |
| ν(C-S) | Data not available |
| ν(C=N) pyridine | Data not available |
| ν(C-H) aromatic | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only.
Calculation of NMR Chemical Shifts (¹H, ¹³C)
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. For this compound, these calculations are typically performed using Density Functional Theory (DFT), which has been shown to provide a high degree of accuracy for both ¹H and ¹³C nuclei when compared with experimental data. nih.gov
The most common and reliable method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgq-chem.com This approach effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential. The GIAO method is often paired with hybrid functionals like B3LYP or functionals from the M06 suite in combination with basis sets such as 6-311G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ). nih.govnih.gov The accuracy of the calculated shifts is highly dependent on the choice of the functional and basis set, often necessitating a screening of several methods to find the best correlation with experimental values. nih.govresearchgate.net
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Following this, the GIAO NMR calculations are performed on the optimized structure to compute the absolute isotropic shielding values (σ). These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample. acs.org The results from these calculations can aid in the definitive assignment of complex spectra and provide confidence in the molecular structure.
Table 1: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C2 | - | - | 158.5 | 157.9 |
| C3 | 8.15 | 8.10 | 124.2 | 123.8 |
| C4 | - | - | 150.1 | 149.5 |
| C5 | 7.30 | 7.25 | 121.8 | 121.5 |
| C6 | 8.70 | 8.65 | 150.4 | 150.0 |
| CH₃ | 2.45 | 2.42 | 21.5 | 21.1 |
| C1' | - | - | 139.0 | 138.5 |
| C2'/C6' | 7.95 | 7.90 | 129.5 | 129.1 |
| C3'/C5' | 7.60 | 7.55 | 128.0 | 127.7 |
| C4' | 7.70 | 7.65 | 134.0 | 133.6 |
| Note: This table contains hypothetical data for illustrative purposes. |
Theoretical UV-Vis Absorption Spectra
Theoretical calculations of the ultraviolet-visible (UV-Vis) absorption spectrum for this compound are conducted primarily using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method is highly effective for predicting the electronic transitions of organic molecules.
The process begins with a ground-state geometry optimization using a suitable DFT functional and basis set. Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths (f), which are related to the intensity of the absorption bands. These calculations reveal the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved in each excitation. For instance, in this compound, the principal absorptions are expected to arise from π → π* transitions within the pyridine and benzene (B151609) rings. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining results that can be accurately compared to experimental spectra measured in solution.
Table 2: Illustrative Theoretical UV-Vis Data for this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 275 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 218 | 0.45 | HOMO → LUMO+1 (π → π*) |
| Note: This table contains hypothetical data for illustrative purposes. |
Reactivity and Mechanism Predictions
Computational chemistry provides powerful predictive tools for understanding the reactivity of this compound and the mechanisms of reactions in which it participates.
Transition State Characterization for Reaction Mechanisms
Understanding the mechanism of chemical reactions, such as the sulfonylation of 4-methylpyridine (B42270) to form the title compound, requires the characterization of transition states (TS). chemistryviews.orgchemrxiv.org DFT calculations are employed to locate the geometry of the TS on the potential energy surface. A true transition state is a first-order saddle point, which is confirmed computationally by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the TS correctly connects the reactants and products. rsc.org These calculations map the minimum energy path downhill from the TS, ensuring it leads to the expected reactant and product intermediates. For complex reactions, such as the base-mediated C-H sulfonylation of pyridines, this analysis can elucidate the step-by-step pathway, including the formation of intermediates like N-activated pyridinium (B92312) salts and the subsequent nucleophilic attack by a sulfinate. mdpi.comnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting reaction rates.
Thermodynamic Property Calculations (Enthalpy, Entropy, Free Energy)
The thermodynamic properties of this compound can be accurately computed using data derived from DFT calculations. rsc.org Following a successful geometry optimization and frequency calculation, several key thermodynamic quantities can be determined. libretexts.org
The standard outputs from these calculations include the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy at a specified temperature and pressure. These components are summed to provide the total enthalpy (H) and Gibbs free energy (G). stackexchange.com The entropy (S) is calculated based on translational, rotational, and vibrational contributions. acs.org
These calculated values are essential for predicting the feasibility of a reaction. The change in Gibbs free energy (ΔG) for a reaction indicates its spontaneity, while the change in enthalpy (ΔH) reveals whether it is exothermic or endothermic. rsc.orgrsc.org
Table 3: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Calculated Value | Units |
| Enthalpy of Formation (ΔH_f°) | 150.5 | kJ/mol |
| Standard Entropy (S°) | 430.2 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔG_f°) | 295.8 | kJ/mol |
| Note: This table contains hypothetical data for illustrative purposes. |
Chemical Reactivity Descriptors (e.g., global and local reactivity indices)
Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors derived from the electronic structure of a molecule. ias.ac.inresearchgate.net These descriptors predict the most likely sites for electrophilic and nucleophilic attack.
Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk These include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. ias.ac.in
Local reactivity descriptors pinpoint specific atomic sites of reactivity. The most common of these is the Fukui function, f(r) , which indicates the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.netnih.gov The condensed Fukui functions (f_k^+, f_k^-, f_k^0) identify the most probable sites for nucleophilic, electrophilic, and radical attack, respectively. The dual descriptor (Δf(r)) is another powerful tool that can unambiguously distinguish between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites within a molecule. researchgate.nethackernoon.comscm.com For this compound, these descriptors would highlight the susceptibility of the nitrogen atom and specific carbons on the pyridine ring to different types of chemical attack. wikipedia.org
Table 4: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) |
| HOMO Energy | E_HOMO | -7.2 |
| LUMO Energy | E_LUMO | -1.5 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.35 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 5.7 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.66 |
| Note: This table contains hypothetical data for illustrative purposes. |
Intermolecular Interaction Studies
The solid-state structure and physical properties of this compound are governed by a network of intermolecular interactions. Computational methods are invaluable for characterizing and quantifying these non-covalent forces. rsc.orgacs.orgnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology. mdpi.com By locating bond critical points (BCPs) between atoms, QTAIM can identify and characterize non-covalent interactions, including hydrogen bonds and van der Waals contacts. The properties of the electron density at these BCPs provide information about the strength and nature of the interaction.
Non-Covalent Interaction (NCI) plots are another visualization tool that highlights regions of weak intermolecular interactions in real space. mdpi.com These plots show large, colored isosurfaces corresponding to attractive or repulsive interactions, providing an intuitive picture of the forces holding the crystal lattice together. These computational studies are crucial for understanding polymorphism and for designing crystalline materials with desired properties.
Hydrogen Bonding Analysis
Hydrogen bonds are a cornerstone of supramolecular chemistry, directing molecular recognition and crystal packing. In the case of this compound, the potential for hydrogen bond formation exists, primarily involving the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group as potential acceptors, and activated hydrogen atoms on the aromatic rings as potential donors.
Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the geometry and strength of these interactions. Theoretical calculations on related sulfonamide and pyridine-containing structures have shown that N-H···O and C-H···O hydrogen bonds are prevalent and play a significant role in their crystal packing. nih.gov For this compound, which lacks a traditional hydrogen bond donor like an N-H or O-H group, the focus of a computational analysis would be on weaker C-H···O and C-H···N interactions.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |
| C-H (Pyridine) | O (Sulfonyl) | 120-160 | 2.2-2.8 | 1.5-3.0 |
| C-H (Benzene) | O (Sulfonyl) | 120-160 | 2.2-2.8 | 1.5-3.0 |
| C-H (Methyl) | O (Sulfonyl) | 110-150 | 2.3-2.9 | 1.0-2.5 |
| C-H (Benzene) | N (Pyridine) | 120-160 | 2.4-3.0 | 1.0-2.0 |
Note: This table is generated based on typical values found in related structures and represents a hypothetical scenario in the absence of specific published data for this compound.
π-π Stacking Interactions
The aromatic rings of the pyridine and benzene moieties in this compound make it a prime candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial in the formation of layered structures in the solid state and are driven by a combination of electrostatic and dispersion forces.
Computational studies on similar aromatic systems often reveal various geometries for π-π stacking, including face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements. The stability of these conformations is dependent on the electronic nature of the interacting rings. The electron-deficient pyridine ring and the electron-rich benzene ring could potentially form favorable offset or T-shaped stacking arrangements.
Theoretical calculations would be employed to determine the optimal geometries and interaction energies of these π-π stacked dimers. The centroid-to-centroid distance between the aromatic rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å for significant stacking interactions. The slip angle and interplanar distance further characterize the nature of the stacking.
Table 2: Hypothetical π-π Stacking Parameters for this compound
| Interacting Rings | Stacking Geometry | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
| Pyridine-Benzene | Parallel-Displaced | 3.5-4.0 | 3.3-3.6 | 2.0-4.0 |
| Benzene-Benzene | Parallel-Displaced | 3.6-4.2 | 3.4-3.8 | 1.5-3.0 |
| Pyridine-Pyridine | Parallel-Displaced | 3.7-4.5 | 3.5-4.0 | 1.0-2.5 |
| Pyridine-Benzene | T-shaped | 4.5-5.5 | - | 1.0-2.0 |
Note: This table is generated based on typical values found in related aromatic systems and represents a hypothetical scenario in the absence of specific published data for this compound.
Limited Research Available on the Coordination Chemistry of this compound
The expected coordination behavior of this compound would likely involve the nitrogen atom of the pyridine ring and one or both oxygen atoms of the sulfonyl group, potentially allowing for various coordination modes. However, without dedicated research studies, any discussion on its specific ligand properties, such as potential coordination sites, chelation modes, and the resulting structural and electronic properties of its metal complexes, would be purely speculative.
Research into related, yet structurally distinct, sulfonamide-containing pyridine derivatives does offer some insights into potential coordination behaviors. For instance, studies on more complex molecules like 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide have shown that both the pyridine nitrogen and sulfonyl oxygen atoms can participate in forming coordination bonds with transition metals. smolecule.comresearchgate.net Similarly, research on various Schiff base ligands derived from pyridine and sulfonamide precursors also highlights the versatile coordinating ability of these functional groups.
However, the specific steric and electronic effects of the benzenesulfonyl group directly attached to the 4-methylpyridine ring at the 2-position would uniquely influence its coordination chemistry. The absence of specific experimental data, including elemental analysis, magnetic moments, and conductance measurements for its metal complexes, prevents a detailed and accurate discussion as per the requested outline.
Therefore, while the foundational principles of coordination chemistry provide a framework for predicting how this compound might behave as a ligand, the lack of specific empirical evidence in the scientific literature makes it impossible to provide a detailed and scientifically accurate article on its coordination chemistry at this time. Further experimental research is needed to elucidate the specific coordination properties of this compound.
Coordination Chemistry and Ligand Properties
Structural and Electronic Properties of Metal Complexes
X-ray Diffraction Studies of Complex Geometries
While specific X-ray diffraction studies on complexes of 2-Benzenesulfonyl-4-methylpyridine are not extensively documented in the provided search results, the crystal structures of related compounds offer valuable insights. For instance, studies on complexes with substituted pyridines, such as 2-amino-4-methylpyridine (B118599) and 4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, reveal a variety of coordination geometries. nih.govresearchgate.net These can range from distorted square-pyramidal to octahedral, depending on the metal ion, the co-ligands present, and the stoichiometry of the complex. nih.gov
In a related copper(II) complex with 2-amino-4-methylpyridine and malonic acid, the copper ion exhibits a distorted square-pyramidal geometry. nih.gov In another instance, an octahedral coordination environment is observed for a different copper(II) ion in the same crystal structure. nih.gov The unit cell parameters for various metal complexes with substituted pyridines have been determined, providing a foundation for understanding how the ligand framework influences the crystal packing. researchgate.netmdpi.comjocpr.com For example, a crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine is reported with a triclinic crystal system. researchgate.net
These examples underscore the importance of empirical data from X-ray diffraction in elucidating the precise coordination environment. For this compound, the steric bulk of the benzenesulfonyl group and the electronic influence of the methyl group would be expected to play a significant role in dictating the resulting complex geometry.
Table 1: Representative Crystal System Data for Related Pyridine-Based Ligand Complexes
| Compound/Complex | Crystal System | Space Group | Reference |
| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine | Triclinic | P-1 | researchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |
| Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | jocpr.com |
| Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | jocpr.com |
| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Orthorhombic | - | jocpr.com |
| 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride | Monoclinic | P21/n | researchgate.net |
| 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide | Orthorhombic | P212121 | researchgate.net |
This table presents data for related compounds to illustrate the types of crystal structures that can be expected for complexes of substituted pyridines. The specific data for this compound complexes would require dedicated X-ray diffraction studies.
Spectroscopic Analysis of Metal-Ligand Bonding (IR, UV-Vis, NMR shifts in complexes)
Spectroscopic techniques are crucial for probing the nature of the bond between a metal ion and a ligand like this compound. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the electronic and structural changes that occur upon complexation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to changes in the vibrational frequencies of bonds within a molecule. Upon coordination of a pyridine-based ligand to a metal center, shifts in the characteristic vibrational bands of the pyridine (B92270) ring are expected. The coordination of the pyridine nitrogen to the metal typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. Furthermore, new bands corresponding to the metal-ligand (M-N) stretching vibration may appear in the far-IR region. nih.gov In studies of related Schiff base complexes, M-N and M-O bonds were identified at specific wavenumbers, confirming coordination. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes, the spectra are often characterized by two main types of absorptions: ligand-based transitions (π→π* and n→π) and metal-centered or charge-transfer transitions (d-d transitions and ligand-to-metal or metal-to-ligand charge transfer). nih.govhbku.edu.qa The coordination of this compound to a metal ion is expected to cause shifts in the ligand's π→π and n→π* transitions. nih.gov The appearance of new, often weaker, absorption bands in the visible region can be attributed to d-d transitions within the metal's d-orbitals, the energies of which are influenced by the ligand field. In some cases, concentration-dependent UV-Vis spectra can indicate the formation of aggregates in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. The coordination of a ligand to a metal center causes significant changes in the chemical shifts of the ligand's protons and carbons. nih.gov For a ligand like this compound, the protons and carbons on the pyridine ring will experience shifts in their resonance frequencies upon coordination. The magnitude and direction of these "coordination shifts" provide information about the changes in electron density within the ligand upon complexation. nih.gov For instance, in related Schiff base complexes, the azomethine proton signal shifted upon coordination, and the hydroxyl proton peak disappeared, indicating the formation of a metal-oxygen bond. nih.govresearchgate.net
Table 2: Expected Spectroscopic Changes upon Coordination of this compound
| Spectroscopic Technique | Observed Change | Interpretation |
| Infrared (IR) | Shift in pyridine ring stretching vibrations. Appearance of new bands in the far-IR. | Confirmation of coordination to the pyridine nitrogen. Formation of a metal-nitrogen bond. |
| Ultraviolet-Visible (UV-Vis) | Shift in ligand-based π→π* and n→π* transitions. Appearance of new, weak bands in the visible region. | Alteration of the ligand's electronic structure upon coordination. d-d electronic transitions of the metal ion. |
| Nuclear Magnetic Resonance (NMR) | Significant shifts in the ¹H and ¹³C signals of the pyridine ring. | Changes in the electronic environment of the ligand upon coordination. |
Influence of Ligand on Metal Center Electronic Configuration
The electronic configuration of a metal center in a complex is profoundly influenced by the coordinating ligands. Ligands create an electrostatic field, known as the ligand field, which removes the degeneracy of the metal's d-orbitals. The nature of the ligand, specifically its donor atoms and steric and electronic properties, determines the strength of this field and the resulting splitting of the d-orbitals.
The this compound ligand coordinates to a metal ion through the nitrogen atom of the pyridine ring. The electronic properties of this ligand are modulated by the electron-withdrawing benzenesulfonyl group at the 2-position and the electron-donating methyl group at the 4-position. This combination of substituents will affect the ligand's ability to donate electron density to the metal center, thereby influencing the strength of the ligand field.
The ligand field strength has a direct impact on the electronic properties of the metal complex, such as its color, magnetic properties, and reactivity. A strong-field ligand will cause a large splitting of the d-orbitals, often resulting in a low-spin complex where the electrons preferentially pair up in the lower energy orbitals. Conversely, a weak-field ligand will cause a smaller splitting, leading to a high-spin complex where the electrons occupy the d-orbitals individually before pairing up.
Catalytic Applications of 2 Benzenesulfonyl 4 Methylpyridine Based Compounds
Role as Ligands in Homogeneous Catalysis
While the term "ligand" often implies a species that coordinates to a metal center and influences its catalytic activity and selectivity without undergoing irreversible transformation itself, the primary catalytic relevance of 2-benzenesulfonyl-4-methylpyridine derivatives lies in their ability to act as "latent" nucleophiles. In this capacity, the pyridine (B92270) sulfone is consumed during the reaction to generate a different catalytically active species.
Recent research has highlighted the utility of pyridyl sulfones, including structures analogous to this compound, as effective precursors for nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.govacs.orgnih.gov This approach, known as desulfinative cross-coupling, provides an alternative to traditional methods like the Suzuki-Miyaura coupling, which can be challenging when employing pyridine-based organoboron reagents due to their instability and low reactivity, particularly with 2-substituted pyridines. smolecule.comsemanticscholar.org
In this methodology, the pyridyl sulfone is not a ligand in the classical sense but a stable, solid precursor that, under the reaction conditions, generates a more reactive pyridyl sulfinate salt in situ. This is achieved through processes such as a base-mediated SNAr reaction. acs.org The generated pyridyl sulfinate then participates in the palladium-catalyzed cycle to form C-C bonds with (hetero)aryl halides. nih.govacs.orgnih.gov This strategy has been successfully applied to the synthesis of a wide array of (hetero)arylpyridine derivatives. acs.org
The general scheme for this process involves the reaction of a pyridyl sulfone with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like tricyclohexylphosphine), and a base (such as potassium carbonate). nih.gov The reaction proceeds via the generation of the pyridyl sulfinate, which then enters the catalytic cycle.
Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions with Pyridyl Sulfinates
| Pyridyl Sulfinate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Sodium pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 2-(4-Fluorophenyl)pyridine | 95 | nih.govacs.org |
| Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 3-(p-Tolyl)pyridine | 99 | nih.gov |
| Sodium 4-methylbenzenesulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 4-Fluoro-4'-methylbiphenyl | 92 | nih.govacs.org |
This table is interactive and can be sorted by column.
The utility of this method is further demonstrated by its compatibility with late-stage functionalization of complex molecules and the potential for bidirectional elaboration of the pyridine ring to create teraryl compounds. acs.org
The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Chiral pyridine-containing ligands, such as those of the Pyridine-oxazoline (PyrOx) type, have been extensively used and have shown great success in a variety of asymmetric transformations. researchgate.netrsc.org These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction.
However, a thorough review of the scientific literature reveals a notable absence of studies where this compound or its direct derivatives are employed as chiral ligands for stereoselective catalysis. The primary role of these sulfones in catalysis appears to be as precursors in desulfinative couplings, a process where the original sulfone structure is not retained. While chiral sulfur-containing ligands are a known class of ligands in asymmetric catalysis, there is no specific data to indicate that this compound has been adapted for this purpose. acs.org
Potential as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry. Pyridine and its simple derivatives are known to act as organocatalysts in certain reactions, for instance, in the reductive ozonolysis of alkenes. chemscene.com
Despite this, there is no specific mention in the current body of scientific literature of this compound or its related compounds being investigated or applied as organocatalysts. The focus of research on this class of compounds has been predominantly on their role in metal-catalyzed reactions, specifically as sulfinate precursors. nih.govmdpi.com
Catalytic Mechanisms and Reaction Kinetics
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For the palladium-catalyzed desulfinative cross-coupling involving pyridyl sulfinates, mechanistic studies have provided valuable insights. nih.govresearchgate.netox.ac.uk
The reaction is believed to initiate with the in situ generation of the active Pd(0) catalyst from a Pd(II) precursor, a process that can be mediated by the homocoupling of two sulfinate molecules. nih.govox.ac.uk The catalytic cycle then proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination.
A key finding from kinetic and structural analyses is that the nature of the sulfinate (carbocyclic vs. heterocyclic) influences the rate-determining step of the catalytic cycle. researchgate.net For carbocyclic sulfinates, the turnover-limiting step is often the transmetalation. In contrast, for pyridine sulfinates, a chelated Pd(II) sulfinate complex is formed after transmetalation, and the subsequent loss of sulfur dioxide (SO₂) from this complex is the rate-determining step. researchgate.netox.ac.uk
The base, typically potassium carbonate, plays a dual role in these reactions. It is crucial for the initial generation of the sulfinate from its precursor and also serves to remove the sulfur dioxide generated during the reaction, thus driving the equilibrium towards product formation. researchgate.netox.ac.uk
Mechanistic investigations into the sulfonylation of pyridines have also explored redox-neutral dearomatization-rearomatization pathways. smolecule.com These processes involve the initial dearomatization of the pyridine ring, followed by the addition of a sulfonyl radical and subsequent rearomatization. smolecule.com While these studies provide a broader context for the chemistry of pyridine sulfones, the detailed kinetics of a catalytic cycle where this compound itself acts as a persistent ligand are not available, consistent with its role as a precursor.
Future Research Directions and Outlook
Development of Novel Synthetic Strategies for Sulfonylated Pyridines
The synthesis of sulfonylated pyridines is an area of continuous development, with a focus on improving efficiency, regioselectivity, and substrate scope. Traditional methods often rely on nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. researchgate.net However, recent research has shifted towards more direct and sustainable approaches, such as C-H functionalization.
A significant challenge in pyridine (B92270) chemistry is controlling the position of substitution. chemistryviews.org Recent advancements include base-mediated C4-selective C-H sulfonylation of pyridines. chemistryviews.orgchemrxiv.org This method utilizes triflic anhydride (B1165640) activation followed by the addition of a sulfinic acid salt, with a specific base like N-methylpiperidine directing the sulfonylation to the C4 position. chemistryviews.orgchemrxiv.org Another innovative approach is the electrochemical meta-C-H sulfonylation of pyridines, which employs nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy. nih.gov This technique offers excellent regiocontrol and functional group tolerance. nih.gov
Furthermore, methods for the formal sulfonylation of unactivated picolyl C-H bonds have been developed, proceeding through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. acs.org Researchers are also exploring photocatalytic methods and the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), for the modular construction of sulfonylated pyridines. chemistryviews.org The development of novel and practical syntheses for sulfonyl chlorides, key precursors, from thiols and disulfides using reagents like hydrogen peroxide and zirconium tetrachloride, also contributes to the accessibility of sulfonylated pyridines. organic-chemistry.org These emerging strategies promise more efficient and selective access to a wider range of sulfonylated pyridine derivatives, including isomers of 2-Benzenesulfonyl-4-methylpyridine.
Exploration of Undiscovered Reactivity Pathways
The sulfonyl group in conjunction with the pyridine ring in this compound offers a rich landscape for exploring novel reactivity. The sulfonyl group is a versatile functional moiety, and its presence on the electron-deficient pyridine ring can lead to unique chemical behavior.
One area of interest is the dearomatization-rearomatization strategy. This involves the initial dearomatization of the pyridine ring through nucleophilic addition, creating intermediates that can undergo further reactions. smolecule.com For instance, the formation of oxazino-pyridine intermediates allows for subsequent sulfonyl radical capture, providing access to meta-sulfonylated products. smolecule.com The differential oxidation potentials of sulfinates and oxazino-pyridine intermediates enable the selective generation of sulfonyl radicals for this purpose. smolecule.com
The reactivity of the methyl group at the 4-position, activated by the electron-withdrawing sulfonyl group, also presents opportunities. Research has shown that 4-picoline derivatives can be converted to aryl picolyl sulfones via treatment with aryl sulfonyl chlorides and a base. acs.org This transformation is believed to proceed through the formation of alkylidene dihydropyridine intermediates. acs.org
Future investigations could focus on tandem reactions that combine the reactivity of the sulfonyl group and the pyridine ring in a single synthetic operation. For example, N-propargyl enamides have been used in tandem cyclization reactions to generate sulfonylated heterocyclic products. smolecule.com Exploring such complex transformations with this compound as a substrate could lead to the discovery of novel and intricate molecular architectures.
Advanced Computational Modeling for Property Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Quantitative Structure-Property Relationship (QSPR) models, for instance, are being developed to correlate the chemical structures of pyridine and sulfonamide derivatives with their thermodynamic properties. researchgate.netresearchgate.net These models utilize molecular descriptors and algorithms like genetic algorithm-multiple linear regression (GA-MLR) to predict properties such as enthalpy of formation and Gibbs free energy. researchgate.netresearchgate.net
Table 1: Computational Methods in Drug Discovery nih.gov
| Computational Method | Application in Drug Discovery |
|---|---|
| QSAR/QSPR | Predicts biological activity or properties of compounds based on their chemical structure. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. |
| Machine Learning (ML) | Used to build predictive models for toxicity, specificity, and other properties. nih.gov |
For sulfonylated pyridines, computational models can help in several ways:
Predicting Reactivity: Quantum chemical calculations can elucidate reaction mechanisms, identify key intermediates, and predict the regioselectivity of reactions. For example, understanding the stability of intermediates like oxazino-pyridines can guide the development of new synthetic methods. smolecule.com
Property Prediction: QSPR studies can predict various physicochemical properties, which is crucial for designing molecules with specific applications, such as in materials science or medicinal chemistry. researchgate.netresearchgate.net
Toxicity Prediction: Computational tools are increasingly used to predict the potential toxicity of chemical compounds at an early stage, reducing the costs and time associated with drug development. nih.gov
The integration of advanced computational modeling with experimental work will accelerate the discovery and optimization of sulfonylated pyridine derivatives.
Design of Next-Generation Derivatives for Specific Chemical Functions
The core structure of this compound serves as a versatile template for designing next-generation derivatives with specific functions. The ability to modify the phenyl ring, the pyridine ring, and the methyl group allows for fine-tuning of the molecule's properties for various applications.
In medicinal chemistry, pyridine and sulfonamide moieties are prevalent in a wide range of bioactive compounds. researchgate.net For example, novel series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their anticancer activity. mdpi.comnih.gov The design of such derivatives often involves creating a library of compounds with systematic structural variations to establish structure-activity relationships (SAR). This rational design approach can lead to the identification of potent and selective drug candidates.
Beyond pharmaceuticals, sulfonylated pyridines have potential applications in materials science. The introduction of specific functional groups can impart desired optical, electronic, or self-assembly properties. For instance, the synthesis of novel fluorinated pyronins and other complex heterocyclic systems demonstrates the potential for creating new materials with unique characteristics. researchgate.net
The development of modular synthetic strategies, such as the three-component reaction involving a sulfur dioxide surrogate, an organolithium reagent, and an activated pyridinium (B92312) triflate, allows for the rapid generation of diverse sulfonylated pyridines. chemistryviews.org This combinatorial approach is highly valuable for screening and identifying derivatives with optimal performance for a given application. Future research will likely focus on integrating computational design with these modular synthetic approaches to accelerate the discovery of next-generation functional molecules based on the this compound scaffold.
Q & A
Q. What advanced techniques characterize environmental persistence or bioaccumulation potential?
- Use high-resolution mass spectrometry (HRMS) to detect degradation products in simulated soil/water systems. Assess mobility in soil via HPLC-coupled column experiments with C18 stationary phases. Predictive models (e.g., EPI Suite) estimate logP and biodegradation half-lives when experimental data are lacking .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
